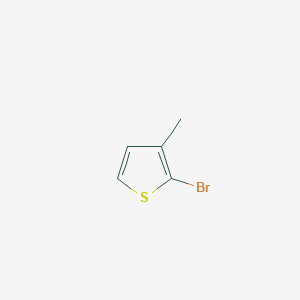

2-Bromo-3-methylthiophene

Description

Properties

IUPAC Name |

2-bromo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJBWYBULYUKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162194 | |

| Record name | 2-Bromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-76-9 | |

| Record name | 2-Bromo-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-3-methylthiophene from 3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-3-methylthiophene from 3-methylthiophene (B123197), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The document provides a comparative analysis of synthetic methodologies, detailed experimental protocols, and a mechanistic overview.

Core Synthesis Strategies and Data Comparison

The primary route for the synthesis of this compound is the electrophilic bromination of 3-methylthiophene. The regioselectivity of this reaction is directed by the methyl group, favoring substitution at the adjacent C2 position. The most common brominating agents employed are N-Bromosuccinimide (NBS) and a combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂).

The selection of the appropriate synthetic method depends on factors such as desired yield, purity requirements, and scalability. Below is a summary of quantitative data from various cited experimental procedures.

| Method | Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | N-Bromosuccinimide | Acetic Acid / Acetic Anhydride (B1165640) | 44 (exotherm) | 20 min | 64 | 88 (GC) | [3] |

| 2 | N-Bromosuccinimide | Chloroform (B151607) / Acetic Acid | < 35 | 30 min | Not explicitly stated | Not explicitly stated | [3] |

| 3 | N-Bromosuccinimide | Acetic Acid | Room Temperature | Not explicitly stated | ~90 | Not explicitly stated | [4] |

| 4 | N-Bromosuccinimide | Not specified | 40 | 8.5 h | 87 | >98 (GC) | [5] |

| 5 | Hydrogen Bromide / Hydrogen Peroxide | Ether / Water | -22 to 15 | 5-30 min per step | up to 95 | Not explicitly stated | [6] |

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The thiophene (B33073) ring, being electron-rich, attacks the electrophilic bromine species, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product. The methyl group at the 3-position activates the ring and directs the substitution to the adjacent 2-position.

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-methylthiophene.

A generalized experimental workflow for the synthesis and purification of this compound is depicted below. This workflow is representative of the procedures utilizing NBS as the brominating agent.

Caption: Generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide in Acetic Acid and Acetic Anhydride[3]

Materials:

-

3-methylthiophene (9.82 g, 0.100 mol)

-

N-Bromosuccinimide (NBS) (19.6 g, 0.11 mol)

-

Glacial Acetic Acid (100 mL)

-

Acetic Anhydride (4.0 g, 0.039 mol)

-

Ice

-

Sodium bisulfite

-

Ether

-

Water

Procedure:

-

A stirred mixture of 3-methylthiophene, glacial acetic acid, and acetic anhydride is prepared in a suitable reaction vessel.

-

N-Bromosuccinimide is added in one portion. An exothermic reaction is observed, with the temperature rising to approximately 44 °C.

-

The reaction mixture is stirred for 20 minutes.

-

The mixture is then poured onto ice and neutralized with sodium bisulfite.

-

The product is extracted with ether.

-

The ether layer is washed with water and then concentrated to yield the crude product.

-

The reported yield is 11.3 g (64%) of this compound as a tan-colored liquid with 88% purity by GC analysis.[3]

Protocol 2: Bromination using N-Bromosuccinimide in Chloroform and Acetic Acid[3]

Materials:

-

3-methylthiophene (98.0 g)

-

N-Bromosuccinimide (188.0 g)

-

Chloroform (600 mL)

-

Acetic Acid (600 mL)

-

Water (1.2 L + 600 mL + 600 mL)

-

1N Sodium Hydroxide (NaOH) (600 mL)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 3-methylthiophene in chloroform and acetic acid is prepared.

-

N-Bromosuccinimide is added portion-wise with stirring, maintaining the reaction temperature below 35 °C using an ice bath.

-

After the addition is complete, the reaction is allowed to sit for 30 minutes at room temperature.

-

1.2 L of water is added, and the organic layer is separated.

-

The organic layer is washed sequentially with 600 mL of water, 600 mL of 1N NaOH, and finally 600 mL of water.

-

The organic layer is dried over MgSO₄, filtered, and the filtrate is concentrated to a tan oil.

-

The crude product is purified by fractional distillation to afford 128 g of a yellow mobile oil.[3]

Protocol 3: High-Yield Bromination using Hydrogen Bromide and Hydrogen Peroxide[6]

Materials:

-

3-methylthiophene

-

48% aqueous Hydrogen Bromide (HBr)

-

35% aqueous Hydrogen Peroxide (H₂O₂)

-

Ether

-

Saturated salt solution

Procedure:

-

3-methylthiophene, 48% HBr solution, and ether are mixed and cooled to -22 °C under stirring.

-

The temperature is gradually increased to 15 °C in stages (-22 °C, -15 °C, -8 °C, 0 °C, 7 °C, and 15 °C).

-

At each temperature point, an equal portion of the total 35% H₂O₂ solution is added. The molar ratio of 3-methylthiophene to HBr to total H₂O₂ is 1:1.5:2.

-

The reaction mixture is stirred for 5 to 30 minutes at each temperature.

-

After the reaction is complete, the mixture is extracted with pentane.

-

The pentane layer is washed with a saturated salt solution, dried, and filtered.

-

Pentane is removed to obtain the this compound product.

-

This method has been reported to yield up to 95% of the desired product.[6]

Purification and Characterization

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[3] However, separation from isomers, particularly 5-bromo-3-methylthiophene, can be challenging due to close boiling points.[7] Chromatographic methods such as silica (B1680970) gel chromatography or reverse-phase HPLC can also be employed for purification and analysis.[7][8]

The structure and purity of the final product can be confirmed by various analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][5][7] For this compound, the ¹H NMR spectrum in CDCl₃ typically shows two doublets in the aromatic region (δ 7.1 and 6.7 ppm) and a singlet for the methyl protons (δ 2.2 ppm).[3]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 14282-76-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101045723A - Synthetic method of 2-bromine-3-methylthiophene - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Separation of this compound and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Electrophilic Bromination of 3-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic bromination of 3-methylthiophene (B123197) is a cornerstone reaction in the synthesis of functionalized thiophene (B33073) derivatives, which are pivotal building blocks in pharmaceuticals and advanced materials. This guide provides a comprehensive analysis of the reaction mechanism, including the regioselectivity governed by the electronic effects of the methyl group. We present quantitative data from key studies, detailed experimental protocols for both mono- and di-bromination, and visual diagrams to elucidate the reaction pathways and experimental workflows. Understanding the nuances of this reaction is critical for controlling product outcomes and developing efficient synthetic strategies.

The Core Mechanism of Electrophilic Bromination

The electrophilic bromination of 3-methylthiophene follows the general mechanism of electrophilic aromatic substitution (SEAr). This is a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore the aromaticity of the thiophene ring.

The regioselectivity of the reaction—that is, the position at which the bromine atom is introduced—is dictated by the directing effect of the methyl group at the C3 position. The methyl group is an electron-donating group through both an inductive effect and hyperconjugation. This increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than thiophene itself.

The electron-donating nature of the methyl group preferentially stabilizes the sigma-complex intermediates formed by electrophilic attack at the positions ortho and para to itself. In the case of 3-methylthiophene, the C2 and C5 positions are electronically activated and are the primary sites of bromination.

Stability of Sigma-Complex Intermediates

The preference for bromination at the C2 and C5 positions can be explained by examining the resonance structures of the possible sigma-complex intermediates:

-

Attack at C2: The positive charge in the sigma complex can be delocalized over three atoms, including the sulfur atom and the carbon atom bearing the methyl group. The resonance structure where the positive charge is adjacent to the methyl group is particularly stabilized by the electron-donating effect of the methyl group.

-

Attack at C5: Similar to the C2 attack, the sigma complex formed by attack at the C5 position is also well-stabilized by resonance, with the positive charge delocalized effectively.

-

Attack at C4: Electrophilic attack at the C4 position results in a less stable sigma complex. The positive charge cannot be as effectively delocalized onto the sulfur atom or be stabilized by the adjacent methyl group.

Consequently, the activation energy for the formation of the C2 and C5-attack intermediates is lower, leading to a faster reaction at these positions.

Data Presentation: Regioselectivity and Yields

The electrophilic bromination of 3-methylthiophene can be controlled to yield either the monobrominated or dibrominated product. The following table summarizes quantitative data from a study utilizing N-Bromosuccinimide (NBS) as the brominating agent.[1]

| Product | Brominating Agent | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Purity (GC, %) |

| 2-Bromo-3-methylthiophene | NBS | 8.5 | 40 | 87 | >98 |

| 2,5-Dibromo-3-methylthiophene (B84023) | NBS | 11 | Reflux | 78 | >98 |

Experimental Protocols

The following are detailed methodologies for the selective mono- and di-bromination of 3-methylthiophene using N-Bromosuccinimide (NBS).

Synthesis of this compound (Monobromination)

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylthiophene (1 equivalent) in acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at 40 °C for 8.5 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford this compound as a colorless oil.

Characterization Data for this compound:

-

¹H NMR: Spectral data can be found in publicly available databases.[2]

-

IR and MS: Characterization data are available in the NIST Chemistry WebBook and other sources.

Synthesis of 2,5-Dibromo-3-methylthiophene (Dibromination)

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and under a nitrogen atmosphere, dissolve 3-methylthiophene (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (2.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 11 hours.[1] Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield 2,5-dibromo-3-methylthiophene.

Characterization Data for 2,5-Dibromo-3-methylthiophene:

-

¹H NMR, IR, and MS: Spectral and physical property data are available from sources such as the NIST Chemistry WebBook and commercial supplier databases.[3]

Mandatory Visualizations

Mechanism of Electrophilic Bromination

Caption: Mechanism of electrophilic bromination of 3-methylthiophene.

Experimental Workflow for Monobromination

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The electrophilic bromination of 3-methylthiophene is a highly regioselective reaction, favoring substitution at the C2 and C5 positions due to the stabilizing influence of the C3-methyl group. By carefully controlling the stoichiometry of the brominating agent and the reaction conditions, it is possible to selectively synthesize either this compound or 2,5-dibromo-3-methylthiophene in high yields. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of thiophene-containing molecules for applications in drug discovery and materials science.

References

physical and chemical properties of 2-Bromo-3-methylthiophene

An In-depth Technical Guide to 2-Bromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 14282-76-9) is a halogenated heterocyclic compound of significant interest in organic synthesis.[1] Its unique structure, featuring a thiophene (B33073) core with a bromine atom at the 2-position and a methyl group at the 3-position, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications, particularly in the pharmaceutical and materials science sectors.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic faint sulfurous odor.[1] It is a halogenated aryl bromide, and the presence of the bromine atom is key to its utility in synthetic chemistry, especially in various cross-coupling reactions.[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Molecular Formula | C₅H₅BrS | [1][4][5] |

| Molecular Weight | 177.06 g/mol | [4][5][6] |

| Density | 1.572 g/mL at 25 °C | [3][4][7] |

| Boiling Point | 173-176 °C | [3][4][7][8] |

| Melting Point | <25 °C[4], -10 °C | [4][9] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.572 | [3][8] |

| Solubility | Insoluble in water[1][5]. Soluble in chloroform (B151607), ethyl acetate[10]. | [1][5][10] |

| Vapour Pressure | 1.41 mmHg at 25°C | [4] |

| Storage | Refrigerated (2-8°C), under inert gas, protected from air and heat. | [5][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Highlights | Reference |

| ¹H NMR (CDCl₃) | δ 7.1 (d, 1H, J=5.7 Hz), 6.7 (d, 1H, J=5.9 Hz), 2.2 (s, 3H) | [3][6] |

| ¹³C NMR | Spectra available for review. | [11] |

| Infrared (IR) | Spectra available for review. | [12] |

| Mass Spectrometry (MS) | Spectra available for review. | [13] |

Synthesis and Reactivity

Synthesis

The most common method for synthesizing this compound is through the electrophilic bromination of 3-methylthiophene (B123197).[1] The regioselectivity of this reaction is high, favoring bromination at the 2-position. The use of N-bromosuccinimide (NBS) is a prevalent method.[1][3][6]

This protocol is adapted from literature procedures.[3][6]

Materials:

-

3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Glacial Acetic Acid

-

Ice

-

Water

-

1N Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Petroleum ether or a hexane/ether mixture

Procedure:

-

In a suitable reaction vessel (e.g., a two-necked flask), dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.[1][6]

-

Cool the stirred mixture in an ice-water bath to maintain a temperature below 35°C.[6]

-

Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the cooled solution. The addition is exothermic.[3][6]

-

After the complete addition of NBS, continue stirring the reaction mixture for 30 minutes to 3 hours at room temperature.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, pour the mixture into ice water.[1][6]

-

Extract the aqueous mixture with petroleum ether or a hexane/ether solvent mixture.[1][6]

-

Separate the organic layer and wash it sequentially with water, 1N aqueous NaOH, and finally with brine.[1][6]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, this compound, often as a tan or yellow oil.[1][6]

-

The product can be used directly in the next step or purified further by fractional distillation.[1][6]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.[1]

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

-

Lithiation/Metal-Halogen Exchange: The bromine can be exchanged with lithium (e.g., using n-BuLi) to form a lithiated thiophene intermediate, which can then react with various electrophiles.

The reactivity of the 2-position on the thiophene ring is generally higher than the 3-position in these reactions due to electronic effects.[14][15] The C2 position is more electron-deficient, facilitating the oxidative addition step in palladium-catalyzed cycles.[14]

Applications

This compound is not a naturally occurring compound but is produced synthetically for its role as a crucial intermediate.[1] Its primary applications are in:

-

Pharmaceutical Industry: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3][7] For instance, it is used to prepare pyrazolo[3,4-d]pyrimidine derivatives which have shown potential as inhibitors for various viruses, and in the synthesis of α7 nicotinic receptor agonists.[3]

-

Materials Science: It is used in the synthesis of monomers for conductive polymers, such as polythiophenes, which are integral to the field of organic electronics.[2][16]

-

Chemical Research: Its versatile reactivity allows for the exploration of new reaction pathways and the synthesis of novel compounds.[1]

Safety and Handling

This compound is considered a hazardous chemical.

-

Hazards: Harmful if swallowed, causes serious eye irritation, and is a combustible liquid.[5][17] It may also be harmful in contact with skin or if inhaled and may cause respiratory irritation.[17]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[18]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] It is recommended to store under an inert atmosphere as it can be sensitive to air and heat.[5]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS from the supplier before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 14282-76-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 14282-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Cas 14282-76-9-Wanhe Chemical [wanhechemical.com]

- 8. 14282-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. indiamart.com [indiamart.com]

- 10. This compound CAS#: 14282-76-9 [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound - High purity | EN [georganics.sk]

- 18. fishersci.com [fishersci.com]

2-Bromo-3-methylthiophene CAS number and molecular structure

An In-depth Technical Guide to 2-Bromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details its chemical properties, molecular structure, synthesis protocols, and applications in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification

CAS Number: 14282-76-9[1][2][3][4][5]

Molecular Structure: this compound is a halogenated heterocyclic organic compound.[2] Its structure consists of a five-membered aromatic thiophene (B33073) ring substituted at the 2-position with a bromine atom and at the 3-position with a methyl group.[2] This arrangement confers distinct reactivity and makes it a valuable building block in complex molecular architectures.[2][6]

Image of the molecular structure of this compound would be placed here in a full document.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrS | [1][2][3] |

| Molecular Weight | 177.06 g/mol | [1][3][7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 173-176 °C | [4][5] |

| Density | 1.572 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.572 | [5] |

| InChI Key | YYJBWYBULYUKMR-UHFFFAOYSA-N | [7][8] |

| SMILES String | Cc1ccsc1Br |

Experimental Protocols: Synthesis of this compound

The regioselective bromination of 3-methylthiophene (B123197) is the primary route for synthesizing this compound. The use of N-Bromosuccinimide (NBS) is a common and effective method.[5]

Protocol 1: Bromination using NBS in Acetic Acid and Chloroform (B151607)

This protocol describes a common lab-scale synthesis.

Materials:

-

3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Acetic Acid

-

1N Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

Prepare a solution by dissolving 98.0 g of 3-methylthiophene in a mixture of 600 mL of chloroform and 600 mL of acetic acid in a suitable reaction vessel.[3]

-

While stirring the solution, add 188.0 g of N-Bromosuccinimide portionwise.[3]

-

Maintain the reaction temperature below 35°C, using an ice bath to control the exothermic reaction.[3]

-

After the addition of NBS is complete, allow the mixture to stir at room temperature for 30 minutes.[3]

-

Quench the reaction by adding 1.2 L of water.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 600 mL of water, 600 mL of 1N NaOH solution, and finally with 600 mL of water.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a tan oil.[3]

-

Purify the crude product by fractional distillation to obtain this compound.[3]

Protocol 2: Bromination using NBS in Acetic Acid

This is an alternative procedure using a different solvent system.

Materials:

-

3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Sodium Bisulfite

-

Ether

-

Water

Procedure:

-

In a flask, prepare a stirred mixture of 100 mL of glacial acetic acid, 4.0 g of acetic anhydride, and 9.82 g of 3-methylthiophene.[3]

-

Add 19.6 g of NBS to the mixture in one portion. An exotherm to approximately 44°C will be observed.[3][5]

-

Neutralize the mixture with sodium bisulfite and then extract with ether.[3][5]

-

Wash the ether layer with water and then concentrate it to yield the product as a tan-colored liquid.[3][5]

Applications in Research and Drug Development

This compound is a versatile building block due to the reactivity of the bromine atom, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds.[6] This makes it a valuable intermediate in several fields.

-

Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, including inhibitors of viruses such as enterovirus, coxsackievirus, and influenza virus.[2][4][5] It is also a precursor for oral α7 nicotinic receptor agonists.[5]

-

Materials Science: The compound serves as a monomer or precursor in the synthesis of advanced conductive polymers, particularly polythiophenes, which are used in organic electronics like OLEDs and OFETs.[5][6][9]

-

Chemical Research: Its unique reactivity enables the synthesis of novel compounds and the exploration of new reaction pathways in organic chemistry.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound as detailed in the experimental protocols.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also a combustible liquid.[10]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Use in a well-ventilated area and avoid breathing vapors.[1] Keep away from open flames and hot surfaces.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] Recommended storage temperature is 2-8°C.

This guide serves as a foundational resource for professionals working with this compound, providing the necessary technical data and procedural information for its effective and safe use in research and development.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Cas 14282-76-9-Wanhe Chemical [wanhechemical.com]

- 5. This compound | 14282-76-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Bromo-3-methylthiophene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylthiophene (CAS No. 14282-76-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Executive Summary

This compound is a substituted thiophene (B33073) with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents tabulated ¹H NMR and ¹³C NMR chemical shifts, IR absorption peaks, and mass spectrometry fragmentation data. Detailed methodologies for obtaining this data are also provided to ensure reproducibility and accuracy in experimental settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15 | d | H-5 |

| 6.77 | d | H-4 |

| 2.17 | s | -CH₃ |

| Solvent: CDCl₃. Data sourced from ChemicalBook.[1] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997).[2] | C-2 |

| Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997).[2] | C-3 |

| Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997).[2] | C-4 |

| Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997).[2] | C-5 |

| Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997).[2] | -CH₃ |

| Solvent: CDCl₃.[2] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1450 | Aromatic C=C stretch |

| ~780 | C-H out-of-plane bending |

| Note: These are characteristic absorption regions for substituted thiophenes. Specific peak values may vary. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M+2]⁺ (⁷⁹Br isotope) |

| 176 | High | [M]⁺ (⁸¹Br isotope) |

| 97 | Moderate | [M-Br]⁺ |

| Note: The mass spectrum of this compound is available on the NIST WebBook.[3] The presence of bromine results in a characteristic M/M+2 isotopic pattern. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-3-methylthiophene for Researchers and Drug Development Professionals

An In-depth Exploration of the Commercial Availability, Synthesis, and Applications of a Key Heterocyclic Intermediate.

Introduction: 2-Bromo-3-methylthiophene, a substituted thiophene (B33073) derivative, has emerged as a critical and versatile building block in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive bromine atom at the 2-position and a methyl group at the 3-position of the electron-rich thiophene ring, make it an invaluable precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic and purification protocols, and its significant applications in drug discovery and the development of novel materials, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability and Suppliers

This compound (CAS No. 14282-76-9) is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 95% to over 99%. When sourcing this reagent, it is crucial to consider the purity specifications, as isomeric impurities, such as 5-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene, can arise during synthesis and may impact the outcome of subsequent reactions.

Key commercial suppliers for this compound include:

-

Thermo Fisher Scientific (formerly Alfa Aesar)

-

Sigma-Aldrich (Merck)

-

Santa Cruz Biotechnology

-

Tokyo Chemical Industry (TCI)

-

Biotuva Life Sciences

-

abcr GmbH

-

Oakwood Chemical

-

Georganics

Pricing and packaging vary by supplier and quantity, with options typically ranging from grams for laboratory research to kilograms for pilot-scale and industrial applications.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 14282-76-9 |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 173-176 °C (lit.) |

| Melting Point | < 25 °C |

| Density | 1.572 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.572 (lit.) |

| Flash Point | 68 °C (154.4 °F) - closed cup |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Insoluble in water.[1] |

| Purity (Typical) | ≥95% to >99% |

| Key Safety Hazards | Harmful if swallowed. Causes serious eye damage.[2][3][4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[1][2] |

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-methylthiophene (B123197). The regioselectivity of this reaction is a critical aspect, with the 2-position being the kinetically favored site of bromination. However, the formation of byproducts, including the 5-bromo and 2,5-dibromo isomers, is a common challenge that necessitates careful control of reaction conditions and robust purification methods.

Experimental Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid

This protocol is a widely used and effective method for the laboratory-scale synthesis of this compound.[5]

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Diethyl ether

-

Sodium bisulfite solution (saturated)

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The addition may be slightly exothermic.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product is typically a mixture of this compound and smaller amounts of 5-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene. Purification is achieved by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a long distillation column and careful fractionation are often required to obtain the desired product in high purity.

Experimental Protocol 2: Bromination using Hydrogen Bromide and Hydrogen Peroxide

A patented method describes an alternative route using a combination of hydrogen bromide and hydrogen peroxide in a biphasic system. This method can offer high yields and avoids the use of halogenated solvents.

Materials:

-

3-Methylthiophene

-

48% aqueous Hydrogen Bromide (HBr)

-

35% aqueous Hydrogen Peroxide (H₂O₂)

-

Ether or another suitable organic solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous drying agent (e.g., MgSO₄)

Procedure:

-

Combine 3-methylthiophene (1.0 eq), 48% aqueous HBr (1.5 eq), and ether in a reaction vessel equipped for cooling and stirring.

-

Cool the mixture to -22 °C.

-

Gradually warm the reaction mixture to 15 °C in a stepwise manner.

-

At various temperature points during the warming process, add portions of 35% aqueous H₂O₂ (total of 2.0 eq).

-

Allow the reaction to proceed for a short period at each temperature step.

-

After the reaction is complete, perform a workup by extracting the mixture with an organic solvent.

-

Wash the combined organic layers with saturated brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the product.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in medicinal chemistry due to its utility in constructing complex molecular architectures found in a variety of biologically active compounds. The bromine atom serves as a versatile handle for a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions and Applications:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between this compound and a boronic acid or ester is a powerful tool for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.

-

Grignard Reaction: The formation of a Grignard reagent from this compound by reaction with magnesium allows for its use as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The thiophene moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Brominated thiophenes are key precursors to many of these drugs. For instance, the related compound 2-bromothiophene (B119243) is a precursor to the antiplatelet drugs ticlopidine (B1205844) and clopidogrel.[7]

Case Study: Synthesis of a Key Intermediate for Tiagabine (B1662831)

A significant application of this compound is in the synthesis of a key intermediate for the anticonvulsant drug Tiagabine .[1] Tiagabine is a selective GABA reuptake inhibitor used in the treatment of epilepsy. The synthesis involves a Grignard reaction of this compound followed by a reaction with an ester.

The logical workflow for this synthetic step is illustrated in the diagram below:

This diagram illustrates the initial steps in the synthesis of a crucial precursor for Tiagabine, highlighting the role of this compound in forming the core dithienyl structure of the molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for utilizing this compound in drug discovery. A typical experimental workflow for the coupling of this compound with an arylboronic acid is presented below.

This workflow provides a general outline for performing a Suzuki-Miyaura coupling reaction, a common and powerful method for the derivatization of this compound in the synthesis of novel compounds.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its reactivity, particularly in cross-coupling reactions, has cemented its role as a key building block in the development of pharmaceuticals and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthetic routes, and reaction capabilities is essential for leveraging its full potential in the creation of innovative molecules with significant therapeutic and technological impact. The detailed protocols and application examples provided in this guide serve as a foundational resource for the effective utilization of this versatile thiophene derivative.

References

- 1. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

Core Principles: Understanding Regioselectivity in Thiophene Chemistry

An In-depth Technical Guide to the Regioselective Bromination of 3-Methylthiophene (B123197)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regioselective bromination of 3-methylthiophene, a critical reaction for the synthesis of versatile intermediates in the pharmaceutical and materials science industries. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of target molecules such as the API Tiagabine hydrochloride and advanced conductive polymers.[1]

The bromination of 3-methylthiophene can yield several isomeric products, making regiocontrol a central challenge. The outcome of the reaction is dictated by the interplay of electronic and steric effects, as well as the chosen reaction conditions, which determine whether the reaction proceeds via an electrophilic aromatic substitution or a radical pathway.

-

Electrophilic Aromatic Substitution (Ring Bromination): The thiophene (B33073) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The sulfur atom stabilizes adjacent carbocations (the sigma complex intermediate) through resonance, preferentially directing electrophiles to the C2 and C5 positions. The C3-methyl group is an electron-donating group, further activating the ring, particularly at the adjacent C2 (ortho) and C5 (para) positions. Due to the superior resonance stabilization of the intermediate, the C2 position is the most reactive site for electrophilic substitution.[2]

-

Radical Substitution (Side-Chain Bromination): Under conditions that promote the formation of bromine radicals, substitution can occur at the benzylic-like methyl group. This pathway requires a radical initiator and is typically performed in non-polar solvents.[3][4]

Pathways of Bromination

Electrophilic Substitution: Synthesis of Ring-Brominated Thiophenes

The most common bromination pathway involves electrophilic attack on the thiophene ring. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, offering safer handling compared to elemental bromine.[5][6][7] The reaction is typically performed in polar solvents like acetic acid or chloroform.[8]

-

Monobromination at the C2 Position: The reaction of 3-methylthiophene with one equivalent of NBS selectively yields 2-bromo-3-methylthiophene as the major product.[8][9][10] The high regioselectivity is attributed to the powerful directing effect of the sulfur atom and the activating effect of the methyl group, both favoring substitution at the C2 position.

-

Dibromination at the C2 and C5 Positions: When an excess of the brominating agent is employed or under more forcing conditions (e.g., elevated temperature and longer reaction times), dibromination occurs. The second bromine atom is directed to the C5 position, the next most activated site, resulting in the formation of 2,5-dibromo-3-methylthiophene.[9][11]

Caption: Pathway for electrophilic ring bromination.

Radical Substitution: Synthesis of 3-(Bromomethyl)thiophene

To achieve bromination on the methyl side chain, the reaction must be directed through a free radical mechanism. This is known as the Wohl-Ziegler reaction.[7]

-

Conditions for Side-Chain Bromination: This transformation is achieved by reacting 3-methylthiophene with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] Irradiation with light can also be used to initiate the reaction. The role of NBS in this context is to provide a low, steady concentration of molecular bromine, which then participates in the radical chain reaction.[7] It is important to note that ring bromination can occur as a competing side reaction, and reaction conditions must be carefully controlled to maximize the yield of the desired side-chain brominated product.[3]

Caption: Deciding the bromination site based on conditions.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the synthesis of various brominated 3-methylthiophenes.

Table 1: Synthesis of this compound

| Brominating Agent | Solvent(s) | Other Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| NBS | Glacial AcOH | Acetic Anhydride | 44 (exotherm) | 0.33 | 64 | 88 (GC) | [8] |

| NBS | Chloroform, Acetic Acid | - | < 35 | 0.5 | - | - | [8] |

| NBS | - | - | 40 | 8.5 | 87 | > 98 (GC) | [9] |

| HBr (48%) | Ether | H₂O₂ (35%) | -22 to 15 | 0.08-0.5 per temp | - | - | [12] |

Table 2: Synthesis of 2,5-Dibromo-3-methylthiophene

| Brominating Agent | Solvent(s) | Other Reagents | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |

| NBS | - | - | Reflux | 11 | 78 | > 98 (GC) | [9] |

Table 3: Synthesis of 3-(Bromomethyl)thiophene

| Brominating Agent | Solvent(s) | Initiator | Method | Yield (%) | Comments | Reference |

| NBS | CCl₄ | ABN | Reversed Addition | 70-75 | High and consistent yields | [3] |

| NBS | Benzene or CCl₄ | BPO | Standard Addition | Variable | Ring-brominated byproducts often form | [3][4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Substitution[8]

Reagents:

-

3-methylthiophene (9.82 g, 0.100 mol)

-

N-Bromosuccinimide (NBS) (19.6 g, 0.11 mol)

-

Glacial Acetic Acid (100 mL)

-

Acetic Anhydride (4.0 g, 0.039 mol)

-

Ice

-

Sodium bisulfite

-

Ether

-

Water

Procedure:

-

A solution of glacial acetic acid, acetic anhydride, and 3-methylthiophene is prepared in a suitable reaction flask with stirring.

-

NBS is added to the mixture in one portion. A slight exotherm to approximately 44°C is observed.

-

The reaction is stirred for 20 minutes.

-

The reaction mixture is then poured onto ice and neutralized with sodium bisulfite.

-

The product is extracted with ether.

-

The ether layer is washed with water and concentrated to yield the crude product.

-

Purification via fractional distillation can be performed to obtain pure this compound.

Protocol 2: Synthesis of 2,5-Dibromo-3-methylthiophene[9]

Reagents:

-

3-methylthiophene

-

N-Bromosuccinimide (NBS) (molar ratio > 2:1 to substrate)

-

Appropriate solvent (e.g., CCl₄ or CHCl₃)

Procedure:

-

3-methylthiophene is dissolved in a suitable solvent in a reaction flask equipped with a reflux condenser.

-

More than two molar equivalents of NBS are added to the solution.

-

The reaction mixture is heated to reflux.

-

The reaction progress is monitored by Gas Chromatography (GC). Based on the literature, a reaction time of approximately 11 hours is required for high yield.

-

Upon completion, the reaction is cooled, and the succinimide (B58015) byproduct is filtered off.

-

The filtrate is washed (e.g., with sodium bisulfite solution, then water), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by distillation or chromatography.

Protocol 3: Synthesis of 3-(Bromomethyl)thiophene via Radical Substitution (Reversed Addition)[3]

Reagents:

-

N-Bromosuccinimide (NBS) (1.8 g, 0.010 mol)

-

Carbon Tetrachloride (CCl₄) (70 mL)

-

Azo-bis-isobutyronitrile (ABN) (0.1 g)

-

3-methylthiophene (0.0100 mol)

Procedure:

-

A mixture of NBS and 70 mL of CCl₄ is placed in a distillation apparatus, and 20 mL of CCl₄ is distilled off to remove traces of water.

-

The remaining mixture is brought to a vigorous reflux.

-

A catalytic amount of ABN (0.1 g) is added to the boiling mixture.

-

After approximately 30 seconds, neat 3-methylthiophene is added all at once.

-

The reaction is refluxed for a short period (monitoring by TLC or GC is recommended to avoid over-reaction).

-

After cooling, the succinimide is filtered off.

-

The CCl₄ solvent is removed in vacuo to yield the crude product, which consists primarily of 3-(bromomethyl)thiophene. Ring-brominated isomers are common byproducts.

-

Purification should be performed carefully, as thenyl bromides can be unstable.

Conclusion

The regioselective bromination of 3-methylthiophene is a well-established yet nuanced process. Control over the reaction outcome is readily achieved by selecting the appropriate reaction conditions.

-

For C2-monobromination , electrophilic conditions using one equivalent of NBS in a polar solvent at controlled temperatures provide high yields and selectivity.

-

For C2,C5-dibromination , an excess of NBS under reflux conditions is effective.

-

For side-chain bromination , radical conditions involving NBS and an initiator in a non-polar solvent are required, with the reversed addition technique offering improved yields.

A thorough understanding of these principles and protocols enables chemists to efficiently synthesize the desired brominated 3-methylthiophene isomers, which serve as crucial building blocks for the development of novel pharmaceuticals and advanced organic materials.

References

- 1. nbinno.com [nbinno.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. biosynce.com [biosynce.com]

- 12. CN101045723A - Synthetic method of 2-bromine-3-methylthiophene - Google Patents [patents.google.com]

Stability and Storage Conditions for 2-Bromo-3-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-3-methylthiophene (CAS No. 14282-76-9). Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, as degradation can impact experimental outcomes and the safety and efficacy of final products. This document summarizes key stability data, outlines recommended storage protocols, and provides methodologies for assessing the purity and degradation of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 173-176 °C[3] |

| Density | 1.572 g/mL at 25 °C[3] |

| Flash Point | 68 °C (154.4 °F) - closed cup[3] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and ethyl acetate[1] |

Stability Profile

This compound is generally stable under normal conditions[4][5][6]. However, its stability can be compromised by exposure to certain environmental factors.

General Stability: The compound is considered stable when stored according to recommendations[7].

Conditions to Avoid:

-

Heat, Flames, and Sparks: As a combustible liquid, this compound should be kept away from open flames, hot surfaces, and other sources of ignition[4][5][6][8].

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided, as this can lead to vigorous reactions[4][5][6].

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr) may be released[4][5].

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in peer-reviewed literature, potential degradation mechanisms can be inferred from the chemical nature of brominated thiophenes.

Caption: Potential degradation pathways for this compound.

-

Oxidation: Thiophene rings can be oxidized at the sulfur atom by strong oxidizing agents to form sulfoxides and subsequently sulfones. These oxidized products may undergo further reactions, such as dimerization[8].

-

Photodegradation: Exposure to UV or visible light can potentially lead to the cleavage of the carbon-bromine bond, resulting in debrominated species and radical-initiated polymerization products. Studies on other brominated compounds have shown that photodegradation can occur via pseudo-first-order kinetics[4][9].

-

Hydrolysis: While specific data on the hydrolytic stability of this compound is unavailable, the C-Br bond on an aromatic ring is generally resistant to hydrolysis under neutral conditions. However, under forced conditions (e.g., high temperature, strong acid/base), hydrolysis may occur.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C (36-46°F)[1][3][8] | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent potential air-sensitive reactions. |

| Container | Tightly closed, light-resistant containers (e.g., amber glass bottle)[8][10] | To prevent exposure to moisture, air, and light. |

| Location | Store in a dry, well-ventilated area away from heat and ignition sources[4][8][10] | To ensure safety and stability. |

| Segregation | Keep separate from strong oxidizing agents[4][10] | To prevent incompatible chemical reactions. |

Experimental Protocols for Stability and Purity Assessment

A robust analytical method is essential for monitoring the purity of this compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be employed for the analysis of this compound[10].

Instrumentation:

-

HPLC system with a UV detector

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column

-

Autosampler

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS-compatibility)[10]. The exact ratio should be optimized to achieve good resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound.

-

Injection Volume: Typically 5-20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Workflow

To develop a stability-indicating method and identify potential degradation products, a forced degradation study should be performed.

Caption: Workflow for a forced degradation study.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. Include a control sample stored under recommended conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Treatment: Neutralize the acidic and basic samples before analysis if necessary.

-

Analysis: Analyze all stressed samples and the control sample by the developed HPLC method. Using a mass spectrometer (LC-MS) in conjunction with the UV detector can aid in the identification of degradation products.

-

Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Conclusion

This compound is a stable compound when handled and stored correctly. The primary stability concerns are exposure to heat, ignition sources, and strong oxidizing agents. For long-term storage and to maintain high purity, it is imperative to store the compound under refrigerated (2-8°C), dark, and inert conditions in a tightly sealed container. The use of a validated stability-indicating HPLC or GC method is crucial for quality control and for monitoring the integrity of the compound over time, especially in the context of pharmaceutical research and development where purity is paramount. Further studies are warranted to fully elucidate the specific degradation pathways and kinetics under various stress conditions.

References

- 1. This compound CAS#: 14282-76-9 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 14282-76-9 [chemicalbook.com]

- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. nbinno.com [nbinno.com]

- 8. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Key Reactions and Reactivity of 2-Bromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylthiophene is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the thiophene (B33073) ring, the bromine atom at the 2-position, and the methyl group at the 3-position, dictate its reactivity and make it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions and reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and substitution patterns. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reactivity of this compound

The reactivity of this compound is primarily governed by the carbon-bromine bond at the C2 position of the electron-rich thiophene ring. The C2 position of thiophene is known to be more electron-deficient and the corresponding proton is more acidic than those at the C3 position, which generally renders 2-bromothiophenes more reactive than their 3-bromo isomers in many transformations.[1] The bromine atom serves as an excellent leaving group, making the molecule an ideal substrate for a variety of cross-coupling reactions.[2] The methyl group at the C3 position introduces steric hindrance and has an electronic influence on the thiophene ring, which can affect the regioselectivity of further reactions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these reactions.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This compound readily participates in Suzuki coupling reactions with various boronic acids and their esters.

Quantitative Data: Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Tris(4-(4,4,5,5-tetramethyl-[3][4][5]dioxaborolane)phenyl)amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 94 | [3] |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good (by analogy) | [6] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good (by analogy) | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable degassed solvent (e.g., 1,4-dioxane, toluene, or THF).

-

Addition of Base and Water: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 equiv.). The ratio of organic solvent to water is typically between 2:1 and 4:1.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: General Procedure for Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

-

Additives (Optional): In some cases, additives such as LiCl or CuI can accelerate the reaction.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. The filtrate can be washed with an aqueous solution of KF to remove tin byproducts.

-

Purification: After standard aqueous workup, the crude product is purified by column chromatography.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. It is a powerful tool for the formation of substituted alkenes.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., P(o-tol)₃, 2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as DMF or NMP.

-

Reaction: Seal the vessel and heat the reaction mixture with stirring to 120-140 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add a base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. Then, add the terminal alkyne (1.1-1.2 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. It is a key transformation for the synthesis of arylamines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by an anhydrous solvent like toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a crucial method for converting the C-Br bond of this compound into a nucleophilic carbon center, which can then react with various electrophiles.

Grignard Reagent Formation

This compound reacts with magnesium to form the corresponding Grignard reagent, 3-methyl-2-thienylmagnesium bromide. This organometallic species is a powerful nucleophile for forming new C-C bonds.

Quantitative Data: Grignard Reaction

| Electrophile | Product | Yield (%) | Reference |

| 1,4-Dibromobenzene | 1,4-Bis(3-methyl-2-thienyl)benzene | (not specified) | [3] |

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

-